molecular formula C24H16BrNO5 B4764700 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B4764700
M. Wt: 478.3 g/mol
InChI Key: FOSOSCHBPOVKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is not fully understood. However, it is believed to exert its anticancer and antibacterial effects by inducing cell cycle arrest and apoptosis. In a study conducted by Wang et al. (2017), 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate was found to induce G2/M cell cycle arrest and apoptosis in breast cancer cells. Furthermore, it was also found to downregulate the expression of various proteins involved in cell proliferation and survival. In another study conducted by Li et al. (2018), 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate was found to disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate are not fully understood. However, it has been shown to exhibit significant anticancer and antibacterial activity in various studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its potential as an anticancer and antibacterial agent. Furthermore, its synthesis method is relatively simple, making it easily accessible for researchers. However, one of the limitations of using 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. One potential direction is the development of novel anticancer and antibacterial agents based on the structure of 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. Furthermore, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential of 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its potential use as an anticancer and antibacterial agent. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, there are several future directions for the study of this compound, including the development of novel anticancer and antibacterial agents and exploration of its potential in other fields.

Scientific Research Applications

4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has various scientific research applications. It has been studied for its potential use as an anticancer agent. In a study conducted by Wang et al. (2017), 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has also been studied for its potential use as an antibacterial agent. In a study conducted by Li et al. (2018), 4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate was found to exhibit significant antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrNO5/c25-18-10-11-19-20(12-18)24(30)26(23(19)29)13-21(27)31-14-15-6-8-17(9-7-15)22(28)16-4-2-1-3-5-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSOSCHBPOVKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylcarbonyl)benzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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4-benzoylbenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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